3-Phenyldecane
Overview
Description
3-Phenyldecane is an organic compound characterized by a benzene ring substituted with a decan-3-yl group. Its molecular formula is C16H26, and it has a molecular weight of 218.38 g/mol . This compound is a colorless to pale yellow liquid with low volatility at room temperature. It is insoluble in water but soluble in many organic solvents such as alcohols and ethers .
Preparation Methods
3-Phenyldecane can be synthesized through a phenylation reaction. One common method involves the reaction of decane with bromobenzene in the presence of a suitable catalyst under appropriate reaction conditions . The reaction typically proceeds as follows:
Reactants: Decane and bromobenzene.
Catalyst: A suitable catalyst such as aluminum chloride (AlCl3).
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure optimal yield.
Industrial production methods may involve similar synthetic routes but on a larger scale, with enhanced reaction control and purification processes to ensure high purity of the final product .
Chemical Reactions Analysis
3-Phenyldecane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alkanes or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where substituents such as halogens, nitro groups, or alkyl groups can be introduced using appropriate reagents and catalysts.
Common reagents and conditions used in these reactions include acids, bases, and various catalysts to facilitate the desired transformations. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
3-Phenyldecane has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of alkylbenzene behavior and reactivity. It also serves as a reference material in chromatographic analyses.
Biology: This compound can be used in studies involving the metabolism of alkylbenzenes and their biological effects.
Medicine: Research into the pharmacological properties of alkylbenzenes may involve this compound as a reference or starting material.
Mechanism of Action
The mechanism of action of 3-Phenyldecane involves its interaction with various molecular targets and pathways. As an alkylbenzene, it can participate in hydrophobic interactions with lipid membranes and proteins. Its effects are mediated through these interactions, influencing the physical properties of membranes and the activity of membrane-bound proteins .
Comparison with Similar Compounds
3-Phenyldecane can be compared with other similar compounds such as:
1-Phenyldecane: This compound has the phenyl group attached to the first carbon of the decane chain, resulting in different chemical and physical properties.
2-Phenyldecane: Here, the phenyl group is attached to the second carbon, again leading to variations in reactivity and applications.
4-Phenyldecane: The phenyl group is attached to the fourth carbon, which may influence its behavior in chemical reactions and its use in various applications.
The uniqueness of this compound lies in its specific substitution pattern, which affects its reactivity and interactions compared to other positional isomers .
Properties
IUPAC Name |
decan-3-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26/c1-3-5-6-7-9-12-15(4-2)16-13-10-8-11-14-16/h8,10-11,13-15H,3-7,9,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVIFMPVFLOTLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70874871 | |
Record name | BENZENE, (1-ETHYLOCTYL)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70874871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4621-36-7 | |
Record name | 3-Phenyldecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4621-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, (1-ethyloctyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004621367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BENZENE, (1-ETHYLOCTYL)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70874871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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